molecular formula C12H16ClNO2 B2970732 methyl4-(1-aminocyclopropyl)-2-methylbenzoatehydrochloride CAS No. 2361636-09-9

methyl4-(1-aminocyclopropyl)-2-methylbenzoatehydrochloride

Cat. No.: B2970732
CAS No.: 2361636-09-9
M. Wt: 241.72
InChI Key: ZEXJEIUYZHSXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride: is a synthetic organic compound with the molecular formula C12H15NO2·HCl. It is a colorless, crystalline solid that is soluble in most organic solvents. This compound is used in various scientific applications, including the synthesis of different compounds and the study of biochemical and physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride involves several steps. One method includes the reaction of 4-(1-aminocyclopropyl)benzoic acid with methanol in the presence of hydrochloric acid to form the ester. The reaction conditions vary, with some methods requiring the use of a cold pack and others requiring the reaction to take place at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of cyclopropyl-containing compounds on cellular processes. It is also used in the synthesis of biologically active molecules.

Industry: In the industrial sector, methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and modulate receptor activity, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 4-(1-aminocyclopropyl)benzoate
  • Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate

Uniqueness: Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride is unique due to the presence of both the cyclopropyl and methyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 4-(1-aminocyclopropyl)-2-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-8-7-9(12(13)5-6-12)3-4-10(8)11(14)15-2;/h3-4,7H,5-6,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXJEIUYZHSXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CC2)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.